molecular formula C9H19FN2O B13318851 1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol

1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol

Katalognummer: B13318851
Molekulargewicht: 190.26 g/mol
InChI-Schlüssel: ZQBQNBCKSHQWGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol is a chemical compound with the molecular formula C9H19FN2O and a molecular weight of 190.26 g/mol . This compound is characterized by the presence of a fluorine atom, a diazepane ring, and a hydroxyl group, making it a unique structure in organic chemistry.

Vorbereitungsmethoden

The synthesis of 1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 6-methyl-1,4-diazepane with 1-fluoro-2-propanol in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Analyse Chemischer Reaktionen

1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol involves its interaction with specific molecular targets. The fluorine atom and diazepane ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C9H19FN2O

Molekulargewicht

190.26 g/mol

IUPAC-Name

1-fluoro-3-(6-methyl-1,4-diazepan-1-yl)propan-2-ol

InChI

InChI=1S/C9H19FN2O/c1-8-5-11-2-3-12(6-8)7-9(13)4-10/h8-9,11,13H,2-7H2,1H3

InChI-Schlüssel

ZQBQNBCKSHQWGH-UHFFFAOYSA-N

Kanonische SMILES

CC1CNCCN(C1)CC(CF)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.